molecular formula C13H11N5 B11691910 isonicotinaldehyde 1H-benzimidazol-2-ylhydrazone

isonicotinaldehyde 1H-benzimidazol-2-ylhydrazone

Cat. No.: B11691910
M. Wt: 237.26 g/mol
InChI Key: SNMXNQRKRHANMS-OQLLNIDSSA-N
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Description

2-[(2E)-2-[(PYRIDIN-4-YL)METHYLIDENE]HYDRAZIN-1-YL]-1H-1,3-BENZODIAZOLE is a heterocyclic compound that features both pyridine and benzodiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2E)-2-[(PYRIDIN-4-YL)METHYLIDENE]HYDRAZIN-1-YL]-1H-1,3-BENZODIAZOLE typically involves the condensation of pyridine-4-carboxaldehyde with hydrazinobenzodiazole under controlled conditions. The reaction is often carried out in an ethanol solution with the addition of a catalytic amount of acetic acid to facilitate the condensation process .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazine moiety, leading to the formation of corresponding azides or other oxidized derivatives.

    Reduction: Reduction reactions can target the pyridine ring or the hydrazine linkage, resulting in the formation of reduced pyridine derivatives or hydrazine derivatives.

    Substitution: The compound can participate in substitution reactions, especially at the pyridine ring, where electrophilic or nucleophilic substitution can occur.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azides, while reduction could produce hydrazine derivatives.

Scientific Research Applications

2-[(2E)-2-[(PYRIDIN-4-YL)METHYLIDENE]HYDRAZIN-1-YL]-1H-1,3-BENZODIAZOLE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(2E)-2-[(PYRIDIN-4-YL)METHYLIDENE]HYDRAZIN-1-YL]-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2E)-2-[(PYRIDIN-4-YL)METHYLIDENE]HYDRAZIN-1-YL]-1H-1,3-BENZODIAZOLE is unique due to the presence of both pyridine and benzodiazole rings, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C13H11N5

Molecular Weight

237.26 g/mol

IUPAC Name

N-[(E)-pyridin-4-ylmethylideneamino]-1H-benzimidazol-2-amine

InChI

InChI=1S/C13H11N5/c1-2-4-12-11(3-1)16-13(17-12)18-15-9-10-5-7-14-8-6-10/h1-9H,(H2,16,17,18)/b15-9+

InChI Key

SNMXNQRKRHANMS-OQLLNIDSSA-N

Isomeric SMILES

C1=CC=C2C(=C1)NC(=N2)N/N=C/C3=CC=NC=C3

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)NN=CC3=CC=NC=C3

solubility

7.9 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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